h-d-Asp-ome
Overview
Description
H-D-Aspartic acid 1-methyl ester, commonly referred to as H-D-Asp-OMe, is an amino acid derivative. It is a modified form of D-aspartic acid, where the carboxyl group is esterified with methanol. This compound is widely used in life science research due to its unique properties and applications.
Mechanism of Action
- The primary target of “h-d-Asp-ome” is not explicitly mentioned in the available literature. However, we know that it is an aspartic acid derivative .
- Aspartame (Asp-Phe-OMe), the parent compound, is 180-200 times sweeter than sucrose and serves as a low-calorie sweetener in various food products .
- Subsequently, chemical transformation converts Asp-(OMe)-Phe to α-l-aspartyl-l-phenylalanine methylester hydrochloride (aspartame hydrochloride) in an aqueous solution with methanol and HCl, followed by HCl removal to form aspartame .
Target of Action
Biochemical Pathways
Pharmacokinetics (ADME Properties)
Biochemical Analysis
Biochemical Properties
d-Aspartate plays crucial roles in nervous system development and hormone regulation . It also acts as a cell-to-cell signaling molecule . Several l-glutamate receptors are known to respond to d-Asp, suggesting that it may function as a neurotransmitter .
Cellular Effects
d-Aspartate influences various types of cells and cellular processes. It impacts cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to trigger a response in the postsynaptic neuron after its release .
Molecular Mechanism
At the molecular level, d-Aspartate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Although the specific receptors for d-Asp remain to be characterized, several l-glutamate receptors are known to respond to d-Asp .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of d-Aspartate have been observed to change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of d-Aspartate vary with different dosages in animal models
Metabolic Pathways
d-Aspartate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
d-Aspartate is transported and distributed within cells and tissues
Subcellular Localization
The subcellular localization of d-Aspartate and its effects on activity or function are also areas of active investigation . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Aspartic acid 1-methyl ester typically involves the esterification of D-aspartic acid. One common method is the reaction of D-aspartic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or chromatography to obtain the desired ester.
Industrial Production Methods
Industrial production of H-D-Aspartic acid 1-methyl ester follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
H-D-Aspartic acid 1-methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid using aqueous acid or base.
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide in aqueous solution.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: D-Aspartic acid.
Oxidation: Oxo derivatives of D-aspartic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
H-D-Aspartic acid 1-methyl ester has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in neurotransmission and hormone regulation.
Medicine: Investigated for its potential therapeutic effects in neurological disorders and hormone-related conditions.
Industry: Utilized in the production of pharmaceuticals and as a research tool in various biochemical assays.
Comparison with Similar Compounds
Similar Compounds
L-Aspartic acid 1-methyl ester: The L-isomer of the compound, which has different biological activity.
D-Aspartic acid: The non-esterified form, which is more commonly found in biological systems.
L-Aspartic acid: The L-isomer of aspartic acid, which is a standard amino acid in proteins.
Uniqueness
H-D-Aspartic acid 1-methyl ester is unique due to its specific stereochemistry and esterification, which confer distinct chemical and biological properties. Its ability to act as a precursor for various biochemical reactions and its role in neurotransmission and hormone regulation make it a valuable compound in research.
Properties
IUPAC Name |
(3R)-3-amino-4-methoxy-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-10-5(9)3(6)2-4(7)8/h3H,2,6H2,1H3,(H,7,8)/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWBMHIMADRNIK-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427209 | |
Record name | h-d-asp-ome | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65414-78-0 | |
Record name | 1-Methyl hydrogen D-aspartate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65414-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | h-d-asp-ome | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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